molecular formula C15H16O3 B2513841 3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one CAS No. 431983-60-7

3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B2513841
CAS No.: 431983-60-7
M. Wt: 244.29
InChI Key: SWBDIHXOLXVPJG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is the IUPAC name derived from its structural components:

  • Cyclohepta[c]chromene : A fused bicyclic system where a cycloheptane ring (7-membered) is fused to a chromene (benzene fused to a pyran ring).
  • Hydroxy and Methyl Substituents : A hydroxyl (-OH) group at position 3 and a methyl (-CH₃) group at position 4.
  • Ketone Functional Group : A carbonyl (C=O) group at position 6, stabilized by the chromenone scaffold.
Property Value
CAS Number 431983-60-7
Molecular Formula C₁₅H₁₆O₃
Molecular Weight 244.29 g/mol
SMILES O=C1C2=C(CCCCC2)C3=C(O1)C=C(O)C=C3
InChIKey SWBDIHXOLXVPJG-UHFFFAOYSA-N

This classification aligns with IUPAC rules for bicyclic systems, where the numbering prioritizes functional groups (e.g., hydroxyl, ketone) and substituents.

Molecular Architecture and Stereochemical Considerations

The compound’s structure consists of:

  • Cyclohepta[c]chromene Core : A bicyclic system formed by fusing a cycloheptane ring to the chromene scaffold.
  • Substituent Positions :
    • Hydroxyl Group : At C3, contributing to hydrogen bonding and reactivity.
    • Methyl Group : At C4, influencing steric and electronic effects.
    • Ketone : At C6, critical for resonance stabilization.
Key Structural Features
Feature Description
Ring Fusion [c] Fusion (cycloheptane fused to the chromene’s benzene ring at positions 1 and 2).
Conformational Flexibility Partial saturation of the cycloheptane ring allows chair-like conformations.
Electronic Distribution Conjugation between the chromene’s aromatic system and the ketone.

The stereochemical arrangement is not explicitly defined in available data, suggesting a flat, planar chromene ring and a partially saturated cycloheptane ring with possible equatorial substituents.

Spectroscopic Fingerprinting (NMR, IR, MS)

Spectroscopic data confirm the compound’s identity and functional groups. Below are key observations:

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

  • δ 8.72 ppm : Singlet corresponding to the hydroxyl-substituted aromatic proton (C3).
  • δ 7.56–7.40 ppm : Multiplet for aromatic protons in the chromene ring.
  • δ 3.25 ppm : Singlet for the methyl group (C4).
  • δ 2.78–2.82 ppm : Multiplet for protons on the cycloheptane ring.

¹³C NMR :

  • δ 161.0 ppm : Carbonyl carbon (C6).
  • δ 158.8 ppm : Aromatic carbons adjacent to the hydroxyl group.
  • δ 27.4–26.9 ppm : Methine and methylene carbons in the cycloheptane ring.
Infrared Spectroscopy (IR)
Peak (cm⁻¹) Assignment
3200–3500 O–H (hydroxyl) stretch
1680–1700 C=O (ketone) stretch
1500–1600 C=C aromatic stretches
Mass Spectrometry (MS)
m/z Fragment
244.3 Molecular ion [M]⁺ (C₁₅H₁₆O₃)
229.2 Loss of methyl group (C₁₄H₁₃O₃)
167.1 Cycloheptane fragment (C₁₁H₁₃O₂)

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are limited, but insights can be drawn from analogous structures:

  • Cycloheptane Conformation : Likely adopts a chair-like structure with substituents in equatorial positions to minimize steric strain.
  • Chromene Planarity : The aromatic chromene ring remains planar, with conjugation between the ketone and the benzene ring.
  • Hydrogen Bonding : The hydroxyl group may participate in intramolecular hydrogen bonding with the ketone oxygen, stabilizing the conformation.

Key Observations from Similar Systems :

Feature Description
Ring Strain Partial saturation reduces strain compared to fully unsaturated systems.
Intermolecular Interactions π–π stacking between aromatic rings in crystalline states.

Properties

IUPAC Name

3-hydroxy-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-9-13(16)8-7-11-10-5-3-2-4-6-12(10)15(17)18-14(9)11/h7-8,16H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBDIHXOLXVPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as a substituted benzaldehyde.

    Cyclization Reaction: The precursor undergoes a cyclization reaction to form the chromene core. This step often involves the use of acidic or basic catalysts.

    Functional Group Introduction: The hydroxy and methyl groups are introduced through selective functionalization reactions. This may involve the use of reagents like methyl iodide for methylation and hydroxylation agents for introducing the hydroxy group.

    Ring Closure: The final step involves the closure of the tetrahydrocyclohepta ring, which can be achieved through intramolecular cyclization under specific conditions, such as heating or using a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as alcohols or alkanes.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Chromenone derivatives exhibit diverse bioactivities influenced by substituent positions and ring systems. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one -OH (C3), -CH3 (C4) C15H16O3 244.29 Cycloheptane ring; discontinued commercial availability
2-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one (14a) -OH (C2) C14H14O3 231.10 Low Pechmann reaction yield (3%); precursor to sulfamate inhibitors
3-Methoxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one -OCH3 (C3) C14H14O3 230.26 Contaminant in sulfamate synthesis; difficult to purify
Rotenone Epoxide (2) Epoxide, -OCH3 (C8, C9) C23H22O6 394.42 Furochromenone with insecticidal activity; synthesized via m-CPBA oxidation
1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one -OH (C1), dibenzofused rings C17H14O3 266.29 Extended aromatic system; limited commercial data
2,3,4,5,10,11,12,13-Octahydrobenzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one Fused benzofuran and cyclohepta[c]chromenone C20H20O3 308.37 Complex polycyclic structure; high boiling point (516.9°C)

Key Observations:

  • Substituent Position: The hydroxyl group at C3 in the target compound vs. C2 in 14a significantly impacts electronic properties and reactivity. For example, 14a’s C2-hydroxyl group renders it less reactive in Pechmann cyclization due to reduced electron density at the ortho position .
  • Ring Systems: The cycloheptane ring in the target compound contrasts with the cyclohexane or fused furan rings in rotenone derivatives (e.g., rotenolone, C20H18O6) . Larger rings may influence conformational flexibility and binding to biological targets.
  • Synthetic Challenges: Methylation or sulfamoylation of hydroxyl groups (e.g., in Irosustat derivatives) often leads to byproducts like 3-methoxy contaminants, necessitating alternative synthetic routes .

Physical and Spectral Properties

  • Melting Points: 14a exhibits a high melting point (204–206°C), indicative of strong crystalline packing, whereas the target compound’s physical state is unspecified but likely less crystalline due to the methyl group .
  • Spectroscopic Data: 14a: 1H NMR (270 MHz, DMSO-d6) shows aromatic protons at δ 7.16–7.43 ppm and a hydroxyl signal at δ 9.88 . Rotenone Epoxide: IR spectrum (KBr) displays carbonyl absorption at 1,709 cm⁻¹ .

Biological Activity

3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one (CAS No. 431983-60-7) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₆O₃
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 431983-60-7

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases and cancer. The mechanism likely involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Nuclear Receptors : Similar compounds have been shown to interact with nuclear receptors such as PPARs (Peroxisome Proliferator-Activated Receptors), influencing lipid metabolism and inflammation.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in the inflammatory process or oxidative stress response.
  • Cell Signaling Pathways : Modulation of pathways such as NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) could be a potential mechanism through which this compound exerts its effects.

Case Study 1: Antioxidant Activity

A study conducted on structurally similar compounds demonstrated that they significantly reduced reactive oxygen species (ROS) levels in vitro. This suggests that this compound may similarly reduce oxidative stress markers.

Case Study 2: Anti-inflammatory Potential

In an experimental model of inflammation, a related compound showed a marked decrease in edema and pain response when administered prior to inflammatory stimuli. This points towards the potential for therapeutic applications in inflammatory disorders.

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound431983-60-7244.29 g/molAntioxidant, Anti-inflammatory
Similar Compound A[CAS Number A][MW A]Antioxidant
Similar Compound B[CAS Number B][MW B]Anti-inflammatory

Q & A

Basic: What are the recommended synthetic methodologies for 3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one?

Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and acid-catalyzed condensation. For example, a related chromenone derivative was synthesized via cyclization of methyl 2-oxo-1-cycloheptanecarboxylate with hydroquinone in the presence of CF3COOH and H2SO4 under controlled temperatures (<10°C), followed by recrystallization from acetone . Key considerations include solvent selection (e.g., acetic acid for reflux conditions), catalyst choice (Lewis acids), and purification methods (e.g., column chromatography or recrystallization). Reaction yields (e.g., 3% in one case ) highlight the need for optimization.

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) is essential for assigning proton and carbon environments, particularly distinguishing aromatic and aliphatic protons. For example, <sup>1</sup>H NMR peaks at δ 1.49–2.83 ppm (cycloheptane protons) and 7.16–7.43 ppm (aromatic protons) confirm the fused ring system . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 231.10255 ). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1675 cm<sup>−1</sup> ). X-ray crystallography resolves absolute configuration, as seen in cyclohepta-indolones .

Basic: What safety protocols are required for handling this compound?

Answer:
Personal protective equipment (PPE) must include nitrile gloves, face shields, and safety glasses compliant with NIOSH/EN standards . Engineering controls (fume hoods) and hygiene practices (handwashing post-handling) are mandatory. Avoid drainage contamination due to potential environmental toxicity . While no carcinogenic data exists, acute toxicity studies recommend medical consultation upon exposure .

Advanced: How can multi-step synthesis be optimized to improve yield and purity?

Answer:

  • Reaction Conditions: Optimize temperature (e.g., ice-water cooling to control exothermic reactions ) and solvent polarity (e.g., aqueous media for one-pot strategies ).
  • Catalysts: Use potassium phthalimide (PPI) for three-component reactions or Lewis acids (e.g., AlCl3) for cyclization .
  • Purification: Employ gradient elution in column chromatography or recrystallization (acetone/hexane) to isolate intermediates .
  • Monitoring: Use Thin-Layer Chromatography (TLC) or real-time IR to track reaction progress .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:

  • NMR Discrepancies: Compare DEPT-135 and HSQC to distinguish CH3/CH2/CH groups. For example, cycloheptane protons may show overlapping signals requiring 2D COSY .
  • Mass Spec Validation: Cross-check HRMS with isotopic patterns to rule out adducts or impurities .
  • Crystallography: Resolve ambiguous NOE effects via X-ray diffraction, as demonstrated in tetrahydrocyclohepta-indolones .

Advanced: What computational approaches model its interactions with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina to predict binding affinities with enzymes (e.g., steroid sulfatase ).
  • MD Simulations: Simulate ligand-protein stability in GROMACS, focusing on hydrogen bonding with methoxy groups .
  • QSAR Models: Corporate substituent effects (e.g., methyl vs. methoxy) to predict bioactivity .

Advanced: How can low solubility in pharmacological assays be addressed?

Answer:

  • Prodrug Design: Introduce phosphate esters at the hydroxy group to enhance aqueous solubility .
  • Co-solvents: Use DMSO/PEG 400 mixtures (≤10% v/v) to maintain cell viability .
  • Nanoformulation: Encapsulate in PLGA nanoparticles for sustained release .

Advanced: How are reaction intermediates analyzed using real-time spectroscopy?

Answer:

  • In Situ IR: Monitor carbonyl intermediates (e.g., lactone formation at ~1750 cm<sup>−1</sup> ).
  • UV-Vis Tracking: Detect chromophore development (λmax 250–300 nm for conjugated systems ).
  • LC-MS/MS: Identify transient species (e.g., brominated intermediates ).

Advanced: What crystallographic strategies confirm its 3D structure?

Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .
  • Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen placement .
  • Validation: Check Rint (<5%) and Flack parameter for enantiopurity .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications: Replace the cycloheptane ring with cyclopentane to assess ring strain effects .
  • Substituent Variation: Introduce halogens (Br, Cl) at C-4 to study electronic impacts on bioactivity .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to align key motifs (e.g., methoxy groups ).

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